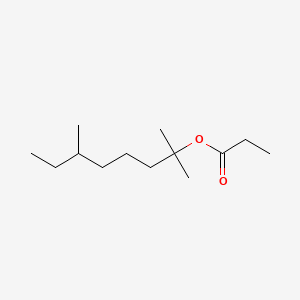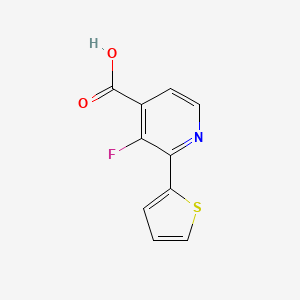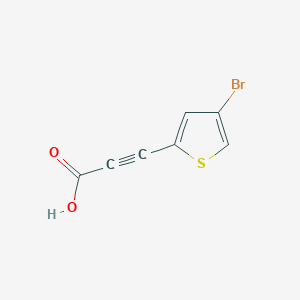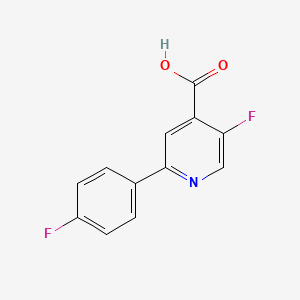
2,6-Dimethyl-2-octyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2-octyl propionate is an organic ester compound with the molecular formula C13H26O2. It is derived from the esterification of 2,6-dimethyl-2-octanol and propanoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2-octyl propionate typically involves the esterification reaction between 2,6-dimethyl-2-octanol and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: 2,6-dimethyl-2-octanol and propanoic acid
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Solvent: Often performed in an organic solvent like toluene to facilitate the removal of water formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Feeding: Reactants are continuously fed into the reactor.
Catalysis: Acid catalysts are used to promote the esterification reaction.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,6-Dimethyl-2-octyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,6-dimethyl-2-octanol and propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: 2,6-dimethyl-2-octanol and propanoic acid.
Reduction: 2,6-dimethyl-2-octanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2,6-Dimethyl-2-octyl propionate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its fruity aroma. It is also used as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of 2,6-dimethyl-2-octyl propionate primarily involves its hydrolysis to release 2,6-dimethyl-2-octanol and propanoic acid. This hydrolysis can occur under acidic or basic conditions. The ester bond is cleaved, and the resulting alcohol and acid can participate in further biochemical or chemical reactions.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-2-octanol: The alcohol precursor used in the synthesis of 2,6-dimethyl-2-octyl propionate.
Propanoic Acid: The acid component used in the esterification reaction.
Other Esters: Similar esters like ethyl propionate, butyl propionate, and hexyl propionate.
Uniqueness
This compound is unique due to its specific structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the fragrance and flavor industries compared to other esters. Additionally, its branched structure can influence its reactivity and interactions in chemical and biological systems, distinguishing it from linear esters.
特性
CAS番号 |
99886-27-8 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
2,6-dimethyloctan-2-yl propanoate |
InChI |
InChI=1S/C13H26O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h11H,6-10H2,1-5H3 |
InChIキー |
UXAGANHTCDZALK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(C)(C)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)


![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)
